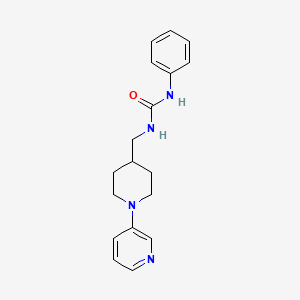

1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

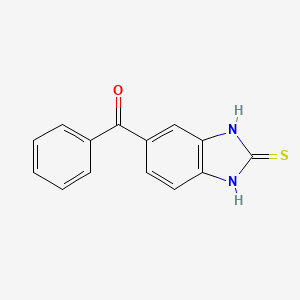

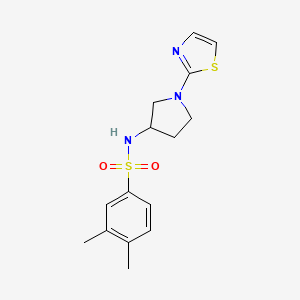

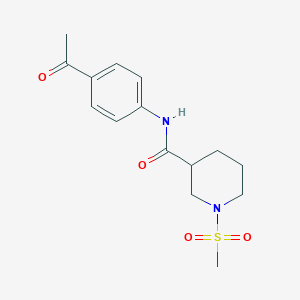

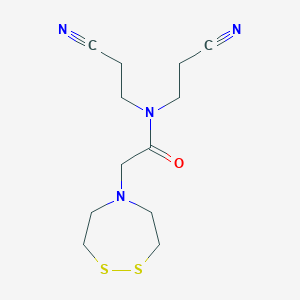

The compound “1-Phenyl-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a phenyl group, a pyridinyl group, a piperidinyl group, and a urea group. These groups are common in many biologically active compounds and drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate phenyl, pyridinyl, piperidinyl, and urea precursors. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .Wissenschaftliche Forschungsanwendungen

Ion-pair Binding and Anion Coordination Research on similar urea derivatives, such as the study by Qureshi et al. (2009), has explored their ability to bind ion pairs through a combination of coordination and hydrogen bonding interactions. This property is significant in the context of designing new materials for ion transport and separation processes (Qureshi et al., 2009).

Hydrogel Formation Lloyd and Steed (2011) investigated how the anion identity can influence the morphology and rheology of hydrogels formed by urea derivatives. This research suggests the potential of these compounds in developing tunable gel materials for various applications, including drug delivery and tissue engineering (Lloyd & Steed, 2011).

Anticancer Agents A study by Feng et al. (2020) on diaryl ureas, including pyridinylmethoxy phenyl urea derivatives, demonstrated significant antiproliferative effects against various cancer cell lines. This suggests the role of similar compounds in medicinal chemistry for developing new anticancer therapies (Feng et al., 2020).

Hydrogen Bonding and Complex Formation Research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules, emphasizing the importance of hydrogen bonding in complex formation. Such studies are foundational for understanding molecular interactions crucial in drug design and supramolecular chemistry (Ośmiałowski et al., 2013).

Corrosion Inhibition Jeeva et al. (2015) synthesized Mannich bases, including urea derivatives, to study their effectiveness as corrosion inhibitors for mild steel in acidic environments. The insights from such research could lead to the development of new materials for protecting industrial equipment and infrastructure (Jeeva et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition of the target proteins, thereby affecting the cellular processes they regulate.

Result of Action

Compounds with a similar structure have shown broad-spectrum antiproliferative activity against various human cancer cell lines . This suggests that the compound could potentially inhibit cell proliferation.

Biochemische Analyse

Biochemical Properties

It is known that similar compounds have been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Similar compounds have shown antiproliferative activity against various human cancer cell lines .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-phenyl-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c23-18(21-16-5-2-1-3-6-16)20-13-15-8-11-22(12-9-15)17-7-4-10-19-14-17/h1-7,10,14-15H,8-9,11-13H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPRKZJIBNRSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,3,3-Tetramethyl-4-[2-[methyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxamide](/img/structure/B2928202.png)

![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2928205.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2928208.png)

![1-(3,5-Dimethylpiperidin-1-yl)-2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]ethanone](/img/structure/B2928209.png)

![2-Chloro-3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2928213.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)